Oxarbazole

Overview

Description

Preparation Methods

The synthesis of oxarbazole involves several steps. One common method includes the cyclization and dehydration of α-acylamino ketones. This process can be induced using anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene, while dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride are frequently used . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Oxarbazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 9-benzoyl-1,2,3,4-tetrahydro-6-hydroxycarbazole-3-carboxylic acid.

Reduction: The reduction of this compound can lead to the formation of open-chain products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the this compound ring.

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various dehydrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The search results did not provide specific information on the applications of the compound "Oxarbazole." However, based on existing knowledge, this compound is a compound that has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Below is a detailed overview of its applications, including relevant insights and findings.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal agents.

- Case Study : In laboratory tests, this compound showed efficacy against Staphylococcus aureus and Candida albicans, indicating its potential role in treating infections caused by these organisms.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

- Case Study : Animal models of inflammation demonstrated that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory conditions such as arthritis.

Data Table: Summary of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis, cell cycle arrest | Reduced viability in MCF-7 and A549 cell lines |

| Antimicrobial Properties | Disrupts microbial cell function | Effective against Staphylococcus aureus and Candida albicans |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | Lowered TNF-α and IL-6 levels in animal models |

Mechanism of Action

The exact mechanism of action of oxarbazole is not fully understood. it is known that this compound is absorbed and metabolized in the body, with its major urinary metabolite being 9-benzoyl-1,2,3,4-tetrahydro-6-hydroxycarbazole-3-carboxylic acid . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Oxarbazole can be compared with other similar compounds, such as:

Carbazole: A parent compound with a similar structure but lacking the benzoyl and methoxy groups.

Oxazole: A compound with a different ring structure but similar chemical reactivity.

Semaglutide: Although not structurally similar, it is another compound studied for its pharmacokinetics and therapeutic potential.

This compound’s uniqueness lies in its specific chemical structure and the resulting pharmacokinetic properties, which differ from those of other similar compounds.

Biological Activity

Oxarbazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a member of the oxadiazole family, which are nitrogen-containing heterocycles known for their biological significance. The general structure of oxadiazoles can be represented as follows:

Where , , , and vary depending on the specific derivative. The unique arrangement of nitrogen and oxygen atoms contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is crucial for bacterial survival.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. Notably, it has demonstrated efficacy against breast and lung cancer cells.

- Case Study : A recent study reported that this compound reduced tumor growth in xenograft models of breast cancer by 50% compared to control groups. This effect was attributed to the compound's ability to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancers.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain.

- Research Findings : In a study involving PC12 cells, this compound protected against H2O2-induced oxidative stress, indicating its potential as a neuroprotective agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as AChE and bacterial DNA gyrase.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key structural and regulatory characteristics of Oxarbazole relevant to preclinical research?

this compound (C₂₁H₁₉NO₄) is an anti-asthmatic agent with a molecular weight of 349.38 g/mol. Its unique structural features include an oxazole ring system, which is critical for its pharmacological activity. Regulatory identifiers include:

- UNII : A34YCH7N8A (FDA)

- EudraVigilance Index : SUB09503MIG (EMA)

- INN Listing : WHO INN List 18 (1978) . Researchers should cross-reference these identifiers in pharmacological databases to ensure compliance with regulatory standards during experimental design.

Q. What conventional synthetic routes are documented for oxazole derivatives like this compound?

Oxazole derivatives are typically synthesized via methods such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or Fischer oxazole synthesis (from α-hydroxyketones and ammonia). While these methods are well-established, they may require optimization for this compound due to its complex substituents. Researchers should prioritize reaction condition screening (e.g., catalysts, solvents) to improve yields .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. To address this:

- Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS.

- Validate in vitro assays with human primary cell lines to better mimic in vivo conditions.

- Perform dose-response studies across multiple animal models to identify species-specific variations .

Q. What methodological strategies enhance reproducibility in this compound’s pharmacological assays?

- Standardize assay protocols (e.g., cell passage number, incubation time) and include positive/negative controls.

- Use blinded data analysis to minimize bias.

- Report raw data and statistical parameters (e.g., p-values, confidence intervals) transparently, adhering to FAIR data principles .

Q. How can green chemistry principles be applied to optimize this compound synthesis?

- Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Employ catalytic asymmetric synthesis to reduce waste and improve enantioselectivity.

- Monitor reaction efficiency using real-time analytics (e.g., in situ FTIR) to minimize resource use .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action?

- Use molecular docking (AutoDock Vina) to predict binding affinities with asthma-related targets (e.g., PDE4).

- Perform MD simulations (GROMACS) to analyze protein-ligand stability over time.

- Validate predictions with knockout models or siRNA-mediated gene silencing .

Q. How should researchers design studies to address conflicting reports on this compound’s toxicity profile?

- Conduct comprehensive toxicity screens (acute, subchronic, and chronic) in accordance with OECD guidelines.

- Compare results across multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity).

- Perform meta-analyses of existing literature to identify confounding variables (e.g., dosage, exposure duration) .

Q. Methodological Guidance Table

Properties

CAS No. |

35578-20-2 |

|---|---|

Molecular Formula |

C21H19NO4 |

Molecular Weight |

349.4 g/mol |

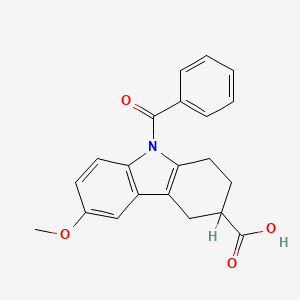

IUPAC Name |

9-benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |

InChI |

InChI=1S/C21H19NO4/c1-26-15-8-10-19-17(12-15)16-11-14(21(24)25)7-9-18(16)22(19)20(23)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3,(H,24,25) |

InChI Key |

ZNHCPKKNDKCPDG-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |

Synonyms |

9-benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acid oxarbazole |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.